molecular formula C22H33N5O6 B14472769 Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline CAS No. 66187-01-7

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14472769
CAS No.: 66187-01-7
M. Wt: 463.5 g/mol
InChI Key: SQHBFTZPTIJLPO-QAETUUGQSA-N
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Description

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a peptide compound composed of five amino acids: glycine and four proline residues. Peptides like this one are of significant interest in biochemical research due to their potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid (glycine) to attach.

    Coupling reactions: Each subsequent amino acid (proline) is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups and coupling reagents like HBTU and DIPEA are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.

Scientific Research Applications

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and structure.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases like Alzheimer’s, where peptides can modulate biological pathways.

    Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.

Uniqueness

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of four proline residues, which can confer distinct structural and functional properties compared to other peptides. This unique sequence can influence its stability, binding affinity, and biological activity.

Properties

CAS No.

66187-01-7

Molecular Formula

C22H33N5O6

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H33N5O6/c23-13-18(28)24-9-1-5-14(24)19(29)25-10-2-6-15(25)20(30)26-11-3-7-16(26)21(31)27-12-4-8-17(27)22(32)33/h14-17H,1-13,23H2,(H,32,33)/t14-,15-,16-,17-/m0/s1

InChI Key

SQHBFTZPTIJLPO-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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